N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide
Description
This compound belongs to the class of triazoloquinoline derivatives, characterized by a [1,2,4]triazolo[4,3-a]quinoline core linked to an acetamide moiety via a sulfanyl bridge. The N-substituent, 1-cyano-1,2-dimethylpropyl, introduces steric bulk and electron-withdrawing properties due to the cyano group.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12(2)19(4,11-20)21-17(25)10-26-18-23-22-16-9-13(3)14-7-5-6-8-15(14)24(16)18/h5-9,12H,10H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFPCOOXIGGRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound with significant potential in various biological applications. It is characterized by its unique molecular structure and has garnered attention for its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.47 g/mol
- CAS Number : 847840-90-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound has shown promise in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar triazole and quinoline structures exhibit antimicrobial properties. Research has demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi through interference with cell wall synthesis and metabolic pathways.
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Triazole derivatives have been linked to the inhibition of tumor growth by inducing apoptosis in cancer cells and disrupting angiogenesis.
- Neuroprotective Effects : Some studies have indicated that compounds containing quinoline moieties may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cell lines. A summary of key findings is presented in the table below:
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Current research is limited but suggests that further optimization could enhance bioavailability and therapeutic outcomes.
Case Studies
A notable case study involved the administration of a structurally similar triazole derivative in a murine model for cancer therapy. The study reported significant tumor reduction and enhanced survival rates compared to control groups. These results highlight the potential for this compound to be developed as a novel therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the evidence:
Detailed Structural and Functional Insights
a) Core Heterocyclic Systems
- Triazoloquinoline vs. Triazoloquinazoline: The target compound and ’s analog share the [1,2,4]triazolo[4,3-a]quinoline core, which is planar and conducive to intercalation or enzyme binding. In contrast, ’s quinazoline variant contains an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
- Triazole vs. Benzothiazole: ’s compound replaces the triazoloquinoline with a 1,2,4-triazole linked to a benzothiazole.
b) Substituent Effects
- Electron-Withdrawing Groups: The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, whereas the cyano group in the target compound balances electron withdrawal with moderate steric hindrance .
- Polar Substituents : The hydroxypropyl group in and the methoxypropyl group in significantly improve aqueous solubility, which is critical for bioavailability. The acetylphenyl group in may also facilitate target binding through dipole interactions .
Research Findings and Hypotheses
- Activity Predictions: The target compound’s cyano-substituted alkyl chain may confer resistance to oxidative metabolism compared to ’s trifluoromethylphenyl group, which is prone to defluorination. However, the bulkier substituent could reduce binding affinity to compact active sites .
- Solubility Trends: ’s higher molecular weight (465.52) and polar quinazoline core suggest lower lipophilicity than the target compound, making it more suitable for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
